molecular formula C2H3N3OS B3054260 5-Amino-1,2,4-thiadiazol-3(2h)-one CAS No. 59221-06-6

5-Amino-1,2,4-thiadiazol-3(2h)-one

Cat. No.: B3054260
CAS No.: 59221-06-6
M. Wt: 117.13 g/mol
InChI Key: MODAULMVTKWLKJ-UHFFFAOYSA-N
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Description

5-Amino-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Scientific Research Applications

5-Amino-1,2,4-thiadiazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties such as corrosion resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,2,4-thiadiazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an oxidizing agent such as hydrogen peroxide. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1,2,4-thiadiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiadiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-Amino-1,2,4-thiadiazol-3(2H)-one varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved can include inhibition of microbial enzymes, modulation of inflammatory pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    1,3,4-Thiadiazole: Another heterocyclic compound with similar structural features but different chemical properties.

    2-Amino-1,3,4-thiadiazole: Similar in structure but with different reactivity and applications.

    5-Methyl-1,2,4-thiadiazol-3(2H)-one: A methylated derivative with distinct properties.

Uniqueness: 5-Amino-1,2,4-thiadiazol-3(2H)-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-amino-1,2,4-thiadiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3OS/c3-1-4-2(6)5-7-1/h(H3,3,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODAULMVTKWLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)NS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299426
Record name 5-amino-1,2,4-thiadiazol-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59221-06-6
Record name NSC130282
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino-1,2,4-thiadiazol-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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